molecular formula C29H37N3O3 B1194177 Tubulosine CAS No. 2632-29-3

Tubulosine

Cat. No. B1194177
CAS RN: 2632-29-3
M. Wt: 475.6 g/mol
InChI Key: JRVWIILYWSBUMC-PRUVNFMMSA-N
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Description

Tubulosine is a member of the class of beta-carbolines that is tubulosan bearing methoxy groups at positions 10 and 11 and a hydroxy group at the 8' position. It is an isoquinoline alkaloid, a secondary amino compound, a tertiary amino compound, a member of beta-carbolines, a member of isoquinolines and a member of phenols. It derives from a hydride of a tubulosan.

Scientific Research Applications

Traditional Medicine and Therapeutic Potential

Tubulosine, along with other phytochemicals like alangine and ankorine, is found in the plant Alangium salviifolium, which is used in traditional Ayurveda and Siddha systems of medicine. This plant is traditionally used for treating various ailments, and modern scientific literature reports its potential efficacy against conditions like hypertension, diabetes, epilepsy, cancer, inflammation, and more. The phytoconstituents of this plant, including tubulosine, have been associated with a variety of biological effects, demonstrating their therapeutic potential. Ongoing research aims to develop evidence-based phyto-medications from these phytochemicals, focusing on their bioactivity, pharmacokinetics, and pharmacodynamics through extensive analysis and clinical trials (Panara et al., 2016).

Adsorption Mechanisms and Environmental Applications

Although not directly about tubulosine, related research on organic chemical adsorption on Carbon Nanotubes (CNTs) sheds light on the complexity of organic chemical-CNT interactions. This knowledge is crucial for assessing the environmental impact and potential applications of these materials, including those related to tubulosine's structural analogs or derivatives. The studies reveal that the adsorption mechanisms are influenced by properties of both CNTs and organic chemicals, and understanding these interactions is vital for applications in environmental science and water treatment (Pan & Xing, 2008).

Nanotechnology and Drug Delivery

Tubulosine's relevance in the context of nanotechnology and drug delivery can be inferred from studies on nanotubes. One of the most promising applications of nanotechnology is the targeted delivery of drugs using nanotubes. Functionalized nanotubes might target specific cells, ingest, and then release their contents in response to a chemical trigger, which could significantly improve the treatment of diseases like cancer. Mathematical modeling and theoretical investigations are crucial for the development of nanotube drug-delivery capsules, which holds great potential for medical therapeutics (Hilder & Hill, 2009).

properties

CAS RN

2632-29-3

Product Name

Tubulosine

Molecular Formula

C29H37N3O3

Molecular Weight

475.6 g/mol

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25+,26-/m0/s1

InChI Key

JRVWIILYWSBUMC-PRUVNFMMSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC

Other CAS RN

2632-29-3

synonyms

10,11-dimethoxytubulosanol
tubulosine
tubulosine, (1'beta)-isomer
tubulosine, (1'beta,2alpha,3beta,14beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tubulosine
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Tubulosine
Reactant of Route 3
Tubulosine
Reactant of Route 4
Tubulosine
Reactant of Route 5
Tubulosine
Reactant of Route 6
Tubulosine

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